(4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoyl)-L-valine
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Overview
Description
(4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoyl)-L-valine is a complex organic compound that features a piperidine ring, a methoxycarbonyl group, and an L-valine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoyl)-L-valine typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with a methoxycarbonyl group through esterification reactions. The L-valine moiety is then introduced via peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to ensure efficient coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to streamline the process. The use of protective groups and high-purity reagents is crucial to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Piperidone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoyl)-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoyl)-L-valine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The methoxycarbonyl group may enhance the compound’s stability and bioavailability, while the L-valine moiety can facilitate its incorporation into biological systems.
Comparison with Similar Compounds
Similar Compounds
- (4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoic acid
- tert-Butyl 4-((4-(methoxycarbonyl)piperidin-1-yl)methyl)piperidine-1-carboxylate
Uniqueness
(4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoyl)-L-valine is unique due to its combination of a piperidine ring, a methoxycarbonyl group, and an L-valine moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C16H26N2O6 |
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Molecular Weight |
342.39 g/mol |
IUPAC Name |
(2S)-2-[[4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H26N2O6/c1-10(2)14(15(21)22)17-12(19)4-5-13(20)18-8-6-11(7-9-18)16(23)24-3/h10-11,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t14-/m0/s1 |
InChI Key |
XPFPSNMSVHLITA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCC(=O)N1CCC(CC1)C(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCC(=O)N1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
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